molecular formula C36H42N2O9 B15142323 Bazedoxifene-5-glucuronide-d4

Bazedoxifene-5-glucuronide-d4

Cat. No.: B15142323
M. Wt: 650.7 g/mol
InChI Key: PAAXRVKIJQNQMY-OHMFEHQDSA-N
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Description

Bazedoxifene-5-glucuronide-d4: is a deuterium-labeled derivative of Bazedoxifene-5-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium substitution is often employed to study the pharmacokinetics and metabolic profiles of drugs, as it can provide valuable insights into the behavior of the parent compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bazedoxifene-5-glucuronide-d4 involves the incorporation of deuterium into the Bazedoxifene-5-glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous reaction systems to ensure high yield and purity. Fixed bed catalytic reactions and hydrogenation steps are commonly employed, with palladium/carbon as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Bazedoxifene-5-glucuronide-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Chemistry: Bazedoxifene-5-glucuronide-d4 is used as a tracer in chemical research to study the metabolic pathways and pharmacokinetics of Bazedoxifene. The deuterium label allows for precise tracking of the compound in various chemical reactions .

Biology: In biological research, this compound is used to investigate the metabolic fate of Bazedoxifene in living organisms. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .

Medicine: In medical research, this compound is used to study the efficacy and safety of Bazedoxifene in treating conditions such as osteoporosis and menopausal symptoms. The deuterium label provides insights into the drug’s behavior in the human body .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. It helps in optimizing the pharmacokinetic properties of Bazedoxifene-based drugs .

Mechanism of Action

Bazedoxifene-5-glucuronide-d4, like its parent compound Bazedoxifene, acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and can act as either an agonist or antagonist depending on the tissue type. This dual action helps in reducing bone resorption and maintaining bone density in postmenopausal women. The deuterium label does not alter the mechanism of action but allows for detailed study of the drug’s interactions and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Bazedoxifene-5-glucuronide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .

Properties

Molecular Formula

C36H42N2O9

Molecular Weight

650.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1/i18D2,19D2

InChI Key

PAAXRVKIJQNQMY-OHMFEHQDSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=C2C5=CC=C(C=C5)O)C)N6CCCCCC6

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O

Origin of Product

United States

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